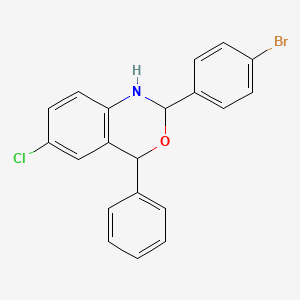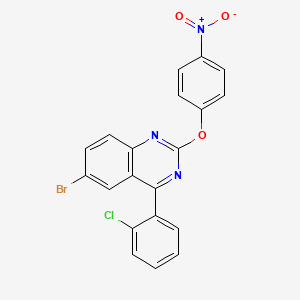
2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromophenylamine with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
科学研究应用
2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(4-bromophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-(4-chlorophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Contains a chlorine atom in place of the bromine atom, leading to different chemical properties.
2-(4-bromophenyl)-6-chloro-4-methyl-1,4-dihydro-2H-3,1-benzoxazine: Substitution of the phenyl group with a methyl group, altering its steric and electronic properties.
Uniqueness
2-(4-bromophenyl)-6-chloro-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the benzoxazine ring structure provides distinct properties that can be leveraged in various applications.
属性
分子式 |
C20H15BrClNO |
|---|---|
分子量 |
400.7 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-6-chloro-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C20H15BrClNO/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12,19-20,23H |
InChI 键 |
AZGYLCACSFIPSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682228.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682256.png)
![(5Z)-5-{3-methoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682263.png)
![N'-[(1Z,2Z)-2-Chloro-3-phenylprop-2-EN-1-ylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11682271.png)
![N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11682273.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682279.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682282.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11682284.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11682302.png)
